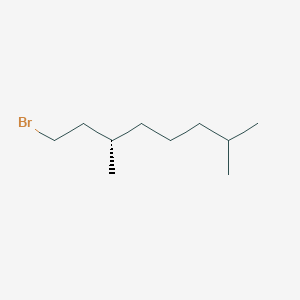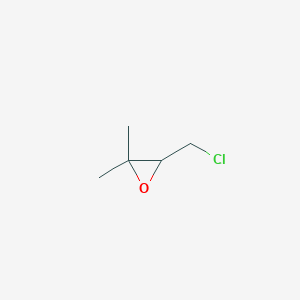
4-Fluorobenzylphosphonic acid
説明
4-Fluorobenzylphosphonic acid (CAS Number: 80395-14-8) is a self-assembly material used to chemically modify transparent conducting oxides . It is used to tune the effective surface work function and control the surface energy and wettability for OLEDs and OPVs application .
Synthesis Analysis
The synthesis of phosphonic acids can be achieved through various methods . The dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) are considered the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecular formula of this compound is C7H8FO3P . Its molecular weight is 190.11 g/mol . The InChI key is RHUKKXTWNWQHJT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 176-180 °C . It has a molecular weight of 190.11 g/mol .科学的研究の応用
Synthesis and Structural Analysis
4-Fluorobenzylphosphonic acid and its derivatives have been extensively studied for their unique structural properties. The synthesis of various fluorobenzylphosphonic acid salts has led to the discovery of compounds with unusual layered structures, as elucidated through X-ray crystallography (Benedetto et al., 1997). Similar studies have been conducted on the structural chemistry of sulfonated fluorobenzylphosphonate salts, contributing significantly to the understanding of their crystal structures and properties (Montoneri et al., 1994).
Crystal Structure Characterization
The crystal structures of ortho-, meta-, and para-substituted isomers of fluorobenzylphosphonic acid and their calcium salts have been determined, offering insights into the molecular packing and hydrogen bonding in these compounds (Langley et al., 1996). This research contributes to the broader understanding of phosphonate chemistry and its applications in materials science.
Novel Phosphonate Syntheses
Research has also been directed towards novel synthetic methods for α- and γ- fluoroalkylphosphonates, expanding the repertoire of available fluorophosphonate compounds for various applications, including potential use in medicinal chemistry (Blackburn & Kent, 1981).
Application in Biological Studies
The study of α-aminophosphonates, including those derived from this compound, has shown their potential for biological activity. These compounds have been explored as building blocks in medicinal chemistry due to their unique structures and properties (Wanat et al., 2020).
Electrochemical Applications
This compound has been investigated for its electrochemical properties. Studies have shown its utility in modifying electrodes, demonstrating its potential in electrochemical sensors and devices (Yang et al., 2005).
Anticancer Research
Derivatives of this compound have been synthesized and tested for anticancer activity. These studies contribute to the development of new therapeutic agents in cancer treatment (Ali et al., 2022).
Catalysis Research
Research on phosphonic acid monolayers, including this compound, has provided insights into their effects on catalytic reactions, such as alcohol dehydration on catalyst surfaces. This research is crucial for developing more efficient industrial catalysts (Ballesteros–Soberanas et al., 2019).
Environmental Applications
This compound derivatives have been studied for their potential in environmental applications, such as the concentration and detection of uranium in environmental waters. This research is significant for environmental monitoring and safety (Duval et al., 2019).
作用機序
Target of Action
4-Fluorobenzylphosphonic acid is primarily used to chemically modify transparent conducting oxides . Its primary targets are the surface of these oxides, where it interacts to tune the effective surface work function .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . It forms a monolayer on the surface of the oxides, altering their properties. This interaction results in changes to the surface work function and surface energy .
Biochemical Pathways
For instance, they can mimic phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Pharmacokinetics
Its bioavailability is likely influenced by its chemical properties, including its solid form and its melting point of 176-180°c .
Result of Action
The primary result of this compound’s action is the modification of the surface properties of transparent conducting oxides . This modification can control the surface energy and wettability, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the process of self-assembly can be affected by factors such as temperature, pH, and the presence of other chemical species . .
生化学分析
Biochemical Properties
The biochemical properties of 4-Fluorobenzylphosphonic acid are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important factors to consider .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and it may also have effects on its localization or accumulation .
Subcellular Localization
It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
(4-fluorophenyl)methylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUKKXTWNWQHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565540 | |
| Record name | [(4-Fluorophenyl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80395-14-8 | |
| Record name | [(4-Fluorophenyl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B3057331.png)













